molecular formula C18H18ClN3O2 B2492727 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide CAS No. 1385376-72-6

6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide

Cat. No. B2492727
CAS RN: 1385376-72-6
M. Wt: 343.81
InChI Key: USRUQXAAUURBSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine carboxamide derivatives generally involves multi-component reactions, where components like malonamide, aldehyde, and malononitrile are combined in the presence of a base, such as triethylamine, in water at room temperature. These reactions are efficient for creating complex structures, including 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide, through a water-mediated synthesis approach that supports green chemistry principles due to its use of water as a solvent (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed information on the compound's structure, including bond lengths, angles, and the overall geometry. The molecular docking studies further explore the binding modes of these compounds, suggesting potential inhibition mechanisms for tubulin polymerization, indicative of anticancer activity. Computational chemistry methods offer insights into the non-linear optical (NLO) properties and molecular interactions, emphasizing the structural intricacies of these compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyridine carboxamide derivatives are diverse, including interactions with various reagents to produce a range of products with different functional groups. These reactions are significant for modifying the compound's chemical properties and enhancing its biological activity. The synthesis involves chloroacetonitrile or chloroacetamide, among others, leading to the formation of analogs with potential anticancer activity through the inhibition of tubulin polymerization (Abdel-rahman et al., 2003).

Physical Properties Analysis

The physical properties of pyridine carboxamide derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques. The solubility in different solvents indicates the compound's potential for formulation in pharmaceutical applications. Crystallography studies reveal the compound's solid-state structure, providing insights into its stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interactions with biological targets, are influenced by its molecular structure. The presence of functional groups such as the carboxamide moiety affects the compound's hydrogen bonding potential, polarity, and overall biological activity. Studies on the antimicrobial activity of similar compounds highlight the significance of structural modifications in enhancing biological efficacy (Kolisnyk et al., 2015).

Scientific Research Applications

Polysubstituted Pyridinecarboxylic Acid Derivatives

Researchers have developed methods for generating polysubstituted 2-pyridinecarboxylic acid derivatives. This involves selective reactions with chlorimine functions, leading to a series of substituted pyridine systems, which are foundational in various chemical syntheses (Dubois et al., 1996).

Pyrido and Thieno Pyrimidines Synthesis

Synthesis of novel pyrido and thieno pyrimidines involves reactions that yield various fused systems, including pyridothienopyrimidines and pyridothienotriazines. These compounds have potential applications in medicinal chemistry and drug development (Bakhite et al., 2005).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds demonstrate promising biological activities, which could be significant in developing new therapies (Rahmouni et al., 2016).

Retro Diels-Alder Method in Synthesis

The retro Diels-Alder method has been used for the preparation of various pyrrolo and pyrimidinediones. This method involves reactions of aminooxanorbornenecarboxamide, which leads to the formation of compounds potentially useful in pharmaceutical applications (Stájer et al., 2006).

New Polyamides Synthesis

New polyamides based on bis[(carboxyanilino) carbonyl] pyridine and aromatic diamines have been synthesized. These materials, containing the pyridyl moiety, exhibit properties useful in material science and engineering applications (Faghihi & Mozaffari, 2008).

Antimicrobial Activity

Compounds synthesized from pyridinecarboxamide derivatives have been studied for their antimicrobial activity. These studies are crucial for developing new antimicrobial agents to address various infectious diseases (Kolisnyk et al., 2015).

Non-linear Optical Properties

Studies on the non-linear optical properties and molecular docking analyses of related compounds synthesized from pyridinecarboxamide derivatives have been conducted. These investigations are significant for applications in optics and molecular engineering (Jayarajan et al., 2019).

properties

IUPAC Name

6-chloro-N-[4-(1,3-dihydroisoindol-2-yl)-4-oxobutyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-8-7-13(10-21-16)18(24)20-9-3-6-17(23)22-11-14-4-1-2-5-15(14)12-22/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRUQXAAUURBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CCCNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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